molecular formula C7H9N3O B1493705 N-Hydroxy-5-methyl-pyridine-2-carboxamidine CAS No. 453565-47-4

N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Cat. No. B1493705
CAS RN: 453565-47-4
M. Wt: 151.17 g/mol
InChI Key: WILOYRUEIYQXRD-UHFFFAOYSA-N
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Description

N-Hydroxy-5-methyl-pyridine-2-carboxamidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a potent inhibitor of certain enzymes and has shown promising results in various studies.

Scientific Research Applications

Chemical Modifications for Biological Properties Optimization

One study explored the methylation of pyridine moieties in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance their analgesic properties. The chemical modification aimed at optimizing biological properties by displacing the methyl group to a specific position on the pyrido[1,2-a]pyrimidine nucleus. This modification resulted in increased biological activity for para-substituted derivatives, recommending 4-fluorobenzylamide for further research as a potential new analgesic (Ukrainets et al., 2015).

Enaminones in Heterocycle Synthesis

Another study highlighted the use of α-amino acid-derived enaminones for synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates and other heterocycles. The key intermediates, enaminones, showcased their utility in constructing functionalized heterocycles, demonstrating the versatility of such structures in synthetic chemistry (Grošelj et al., 2013).

Anticancer Activity of Pyrido[1,2-a]pyrimidine Derivatives

Research on novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives revealed promising anticancer activity against human cancer cell lines. This study emphasizes the potential of pyrimidine derivatives in developing new anticancer agents (Kumar et al., 2015).

Antimicrobial Activity of Pyridine Derivatives

The synthesis of 5-hydroxymethyl-8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides demonstrated significant antibacterial and antifungal activities, highlighting the potential of pyridine derivatives as antimicrobial agents (Zhuravel et al., 2005).

Novel Antiprotozoal Agents

A study on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines revealed their strong antiprotozoal activities, offering insights into the development of new treatments for protozoal infections (Ismail et al., 2004).

properties

IUPAC Name

N'-hydroxy-5-methylpyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILOYRUEIYQXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-5-methyl-pyridine-2-carboxamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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